![molecular formula C10H13N3O3 B7575171 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7575171.png)
3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid
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Overview
Description
3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPC is a derivative of pyrazole and propanoic acid, and its unique chemical structure has led to its investigation in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid is not fully understood, but it is believed to act as a modulator of ion channels and neurotransmitter receptors. 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has been shown to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals and neuronal excitability. 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has also been shown to activate gamma-aminobutyric acid (GABA) receptors, which are involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has also been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival. In vivo studies have demonstrated that 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid can reduce the severity of pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid in lab experiments is its unique chemical structure, which allows for the investigation of protein-ligand interactions and enzyme kinetics. 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the investigation of 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid. One direction is the development of 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid in combination with other drugs for the treatment of complex diseases, such as cancer and neurodegenerative diseases. Additionally, the investigation of 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid in animal models of disease may provide valuable insights into its potential clinical applications.
Synthesis Methods
3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid can be synthesized by reacting 3-bromo-propionic acid with cyclopropylhydrazine, followed by coupling with 4-carboxy-1H-pyrazole-1-acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting compound is then purified by column chromatography to obtain 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid in high yield and purity.
Scientific Research Applications
3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has been investigated for its potential applications in various fields of research. In medicinal chemistry, 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has been used as a tool to study protein-ligand interactions and enzyme kinetics. In pharmacology, 3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid has been investigated for its effects on ion channels and neurotransmitter receptors.
properties
IUPAC Name |
3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9(15)3-4-13(8-1-2-8)10(16)7-5-11-12-6-7/h5-6,8H,1-4H2,(H,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFFEUCADAGLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)O)C(=O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid |
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